![molecular formula C22H23NO4P- B14515600 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate CAS No. 63245-86-3](/img/structure/B14515600.png)
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate is an organic compound that features a phosphonate group attached to a complex aromatic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate typically involves multi-step organic reactions. One common method includes the reaction of 2-(2-Hydroxyphenyl)propan-2-yl chloride with anilino(phenyl)methylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphonate group may mimic phosphate groups in biological systems, allowing the compound to interfere with phosphorylation processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphate
- 2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphinate
Uniqueness
2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
63245-86-3 |
|---|---|
分子式 |
C22H23NO4P- |
分子量 |
396.4 g/mol |
IUPAC名 |
[anilino(phenyl)methyl]-[2-(2-hydroxyphenyl)propan-2-yloxy]phosphinate |
InChI |
InChI=1S/C22H24NO4P/c1-22(2,19-15-9-10-16-20(19)24)27-28(25,26)21(17-11-5-3-6-12-17)23-18-13-7-4-8-14-18/h3-16,21,23-24H,1-2H3,(H,25,26)/p-1 |
InChIキー |
BBYBFDVRCQKYPT-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C1=CC=CC=C1O)OP(=O)(C(C2=CC=CC=C2)NC3=CC=CC=C3)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


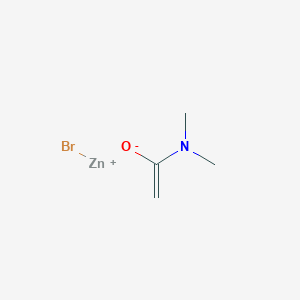
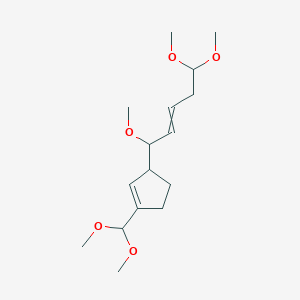

![Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate](/img/structure/B14515531.png)
![1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine](/img/structure/B14515538.png)
![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)
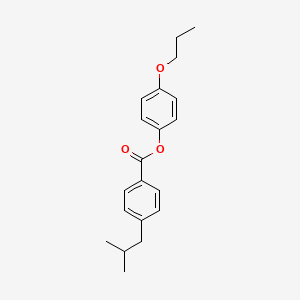
![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)
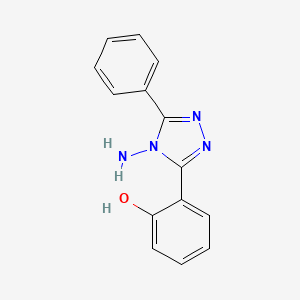
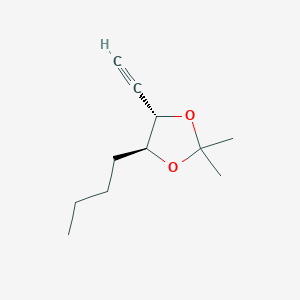
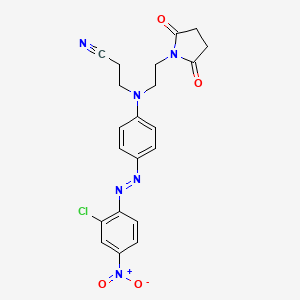
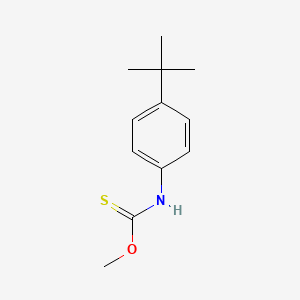
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
